molecular formula C12H13ClF3N3O2 B2743596 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide CAS No. 383147-70-4

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide

Cat. No.: B2743596
CAS No.: 383147-70-4
M. Wt: 323.7
InChI Key: NYMSVPQOLJAOTR-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide (CAS: 383147-70-4) is a pyridine derivative with the molecular formula C₁₂H₁₃ClF₃N₃O₂ and a molecular weight of 323.70 g/mol . Its structure consists of a chlorinated trifluoromethylpyridinyl core linked to a morpholinoacetamide group. This compound is primarily utilized in agrochemical research, particularly in the development of fungicides and herbicides, owing to its systemic activity and stability in plant tissues .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N3O2/c13-9-5-8(12(14,15)16)7-17-10(9)6-11(20)18-19-1-3-21-4-2-19/h5,7H,1-4,6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMSVPQOLJAOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the halogenation of pyridine derivatives to introduce the chlorine and trifluoromethyl groups. Subsequent steps may include the formation of the acetamide group and its attachment to the morpholine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the trifluoromethyl group exhibit significant anticancer properties. For instance, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide has been evaluated for its efficacy against various cancer cell lines.

Case Study:
A research article published in MDPI demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in cancer treatment .

Cell Line IC50 (µM) Mechanism of Action
MCF-712Apoptosis induction
HeLa15Cell cycle arrest

Antimicrobial Properties

The compound has also shown promising results as an antimicrobial agent. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In a study assessing the antibacterial effects of various pyridine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Agricultural Applications

This compound is also being explored for its potential use as a pesticide or herbicide. Its unique structure allows it to interact effectively with biological systems in plants.

Herbicidal Activity

Research has shown that derivatives of pyridine can inhibit specific enzymes involved in plant growth.

Case Study:
A field study conducted on various crops revealed that applying a formulation containing this compound resulted in a 40% reduction in weed biomass without harming the crop yield .

Material Science Applications

The compound's properties make it suitable for use in developing advanced materials, particularly in coatings and polymers.

Coating Formulations

Due to its chemical stability and resistance to environmental degradation, this compound has been investigated for use in protective coatings.

Case Study:
A study demonstrated that incorporating this compound into epoxy resin formulations improved the thermal stability and corrosion resistance of the coatings applied to metal surfaces .

Mechanism of Action

The mechanism by which 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide exerts its effects involves its interaction with molecular targets. The compound may bind to specific enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Fluopyram (N-[2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl]-2-(trifluoromethyl)benzamide)

  • Molecular Formula : C₁₆H₁₁ClF₆N₂O
  • Molecular Weight : 396.71 g/mol
  • Key Features: Replaces the morpholino group with a benzamide moiety. Contains two trifluoromethyl groups, enhancing lipophilicity and resistance to metabolic degradation .
  • Application : A broad-spectrum fungicide targeting succinate dehydrogenase (SDHI) in fungi, leading to energy production disruption .
  • Efficacy : Demonstrates higher systemic mobility in plants compared to the parent compound due to increased hydrophobicity .

2-Chloro-N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide

  • Molecular Formula : C₁₀H₁₀Cl₂F₃N₃O
  • Molecular Weight : 316.11 g/mol
  • Key Features: Substitutes the morpholino group with a chloroacetyl-ethylenediamine chain.
  • Application : Intermediate in synthesizing pesticides and pharmaceuticals.
  • Limitation: Reduced solubility in polar solvents compared to the morpholino derivative, limiting its use in foliar applications .

Haloxyfop Methyl Ester (Methyl 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate)

  • Molecular Formula: C₁₆H₁₃ClF₃NO₄
  • Molecular Weight : 375.73 g/mol
  • Key Features: Contains a phenoxypropanoate ester group instead of acetamide. Designed for herbicidal activity by inhibiting acetyl-CoA carboxylase in grasses .
  • Application : Selective post-emergent herbicide with high efficacy against grassy weeds.
  • Environmental Impact : Higher persistence in soil due to ester stability .

N-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-2-[[5-(4-Fluorophenyl)-4-Methyl-1,2,4-Triazol-3-yl]sulfanyl]acetamide

  • Molecular Formula : C₁₇H₁₂ClF₄N₅OS
  • Molecular Weight : 453.82 g/mol
  • Key Features :
    • Incorporates a triazole-sulfanyl group, introducing heterocyclic diversity.
    • The fluorine atom on the phenyl ring enhances binding affinity to fungal cytochrome P450 enzymes .
  • Application : Experimental fungicide with activity against resistant strains.

Key Research Findings

Structural-Activity Relationships (SAR): The morpholino group in the parent compound improves water solubility, facilitating systemic distribution in plants, while bulkier groups (e.g., benzamide in Fluopyram) enhance membrane permeability . Trifluoromethyl groups contribute to metabolic stability and target binding via hydrophobic interactions .

Toxicity Profiles: Fluopyram exhibits moderate mammalian toxicity (LD₅₀ = 500 mg/kg in rats), whereas the parent compound shows lower acute toxicity (LD₅₀ > 2000 mg/kg) due to its polar morpholino group . Haloxyfop derivatives display higher ecotoxicity to aquatic organisms due to ester-mediated bioaccumulation .

Environmental Persistence :

  • Compounds with ester groups (e.g., Haloxyfop) have longer half-lives in soil (>60 days) compared to acetamide derivatives (~30 days) .

Biological Activity

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, particularly focusing on its therapeutic potential and mechanisms of action.

  • Molecular Formula : C16H13ClF3N5O2
  • Molecular Weight : 470.66 g/mol
  • CAS Number : [Not specified in the search results]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridine Ring : Substituting chlorine and trifluoromethyl groups.
  • Attachment of Morpholino Group : This step enhances the compound's solubility and biological activity.
  • Final Acetamide Formation : This involves coupling with acetic acid derivatives to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a study reported that related pyridine derivatives showed inhibition of tumor growth in various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and ovarian cancer . The mechanism often involves:

  • Inhibition of DNA Repair Mechanisms : Compounds like dianhydrogalactitol, which share structural features, act as alkylating agents disrupting DNA repair pathways .
  • Induction of Apoptosis : By interfering with cellular signaling pathways, these compounds can trigger programmed cell death in malignant cells.

Antimicrobial Activity

There is emerging evidence that trifluoromethyl-substituted compounds possess antimicrobial properties. For example, a related compound demonstrated potent herbicidal activity against certain plant pathogens at concentrations as low as 200 μg/mL . This suggests a potential application in agricultural settings to combat resistant strains of pathogens.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism or microbial growth.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered gene expression profiles, impacting cell proliferation and survival.

Case Studies

StudyFindings
Study on Anticancer ActivityRelated compounds showed significant inhibition of NSCLC cells with IC50 values in the low micromolar range .
Herbicidal EffectA related compound exhibited 80% herbicidal activity against rape at 200 μg/mL, indicating potential agricultural applications .

Q & A

Q. What are the standard synthetic routes for 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves two key steps: (1) coupling a pyridinylamine derivative with chloroacetyl chloride to form the chloroacetamide intermediate and (2) substituting the chlorine atom with morpholine via nucleophilic substitution.

  • Methodology :
  • Step 1 : React 3-chloro-5-(trifluoromethyl)-2-pyridinylamine with chloroacetyl chloride in dimethylformamide (DMF) using triethylamine (TEA) as a base at 0–5°C to form the intermediate .
  • Step 2 : Substitute the chlorine atom by refluxing the intermediate with morpholine in dry toluene using anhydrous potassium carbonate (K₂CO₃) as a catalyst. Reaction completion requires 8–10 hours under inert conditions .
    • Critical Parameters : Solvent polarity, temperature control during substitution, and stoichiometric ratios of morpholine to intermediate.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of morpholine and pyridinyl moieties, while ¹⁹F NMR validates trifluoromethyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Verifies C, H, N, and Cl content with ≤0.4% deviation from theoretical values .
  • X-ray Crystallography : Resolves crystal structure and stereochemistry if single crystals are obtained .

Q. How can preliminary biological activity screening be designed for this compound?

Initial screening should focus on target-specific assays:

  • Enzyme Inhibition : Test against kinases or proteases due to the trifluoromethyl group’s electron-withdrawing properties, which enhance binding to active sites .
  • Cellular Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity via MTT assays. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during morpholine substitution?

Side reactions (e.g., hydrolysis of the amide bond) are minimized by:

  • Solvent Selection : Use dry toluene or tetrahydrofuran (THF) to reduce moisture interference .
  • Catalyst Screening : Replace K₂CO₃ with milder bases like cesium carbonate (Cs₂CO₃) to enhance nucleophilicity without degrading the acetamide .
  • Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated in ICReDD’s reaction design workflows .

Q. How should researchers address contradictory bioactivity data across studies involving structurally similar compounds?

Systematic analysis is required:

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature) .
  • Structural Variations : Evaluate analogs (e.g., piperazine instead of morpholine) to isolate substituent effects .
  • Meta-Analysis : Use databases like PubChem to cross-reference bioactivity data and identify outliers .

Q. What computational strategies can predict the compound’s reactivity in non-aqueous environments?

  • Reaction Path Search : Employ density functional theory (DFT) to simulate nucleophilic substitution mechanisms and identify energy barriers .
  • Molecular Dynamics (MD) : Model solvent interactions in toluene or DMF to assess steric hindrance from the trifluoromethyl group .

Q. How can purification challenges arising from byproducts (e.g., unreacted intermediates) be resolved?

  • Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane to separate morpholine derivatives .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences at varying temperatures .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyridinyl-morpholino scaffold?

  • Core Modifications : Introduce electron-donating groups (e.g., methoxy) to the pyridinyl ring to enhance bioavailability .
  • Side-Chain Variation : Replace morpholine with thiomorpholine or piperazine to assess impact on target binding .
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to align analogs and identify critical interaction sites .

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